molecular formula C28H21ClN4O4S B11770487 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11770487
M. Wt: 545.0 g/mol
InChI Key: XFWCVJWSLAELLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide systematically describes its structure:

  • Core framework : A thieno[2,3-b]pyridine system fused at positions 2 and 3 of the thiophene ring.
  • Substituents :
    • Position 2 : A carboxamide group (-CONH-) linked to a 4-chloro-3-nitrophenyl moiety.
    • Position 3 : An amino group (-NH2).
    • Position 4 : A 4-methoxyphenyl group.
    • Position 6 : A p-tolyl (4-methylphenyl) group.

The molecular formula is C28H21ClN4O4S , with a molar mass of 545.0 g/mol . The presence of electron-withdrawing (nitro, chloro) and electron-donating (methoxy, methyl) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Crystallographic Data and Conformational Analysis

While crystallographic data (e.g., space group, unit cell parameters) for this compound remains unpublished, its 3D conformational model (PubChem CID: 3130358) reveals key geometric features:

  • The thienopyridine core adopts a near-planar conformation, with a dihedral angle of 8.2° between the thiophene and pyridine rings.
  • The p-tolyl and 4-methoxyphenyl substituents project orthogonally from the core, minimizing steric clashes.
  • Hydrogen bonding between the carboxamide NH and the nitro group stabilizes the molecular conformation.

Table 1 : Predicted Bond Lengths and Angles (DFT Calculations)

Bond/Angle Value (Å/°)
C2-C3 (Thiophene) 1.376
N1-C7 (Pyridine) 1.332
C=O (Carboxamide) 1.224
N-H···O (H-bond) 2.892

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d6) :
    • δ 8.42 (s, 1H, NH-carboxamide), δ 7.89–7.21 (m, 11H, aromatic H), δ 6.98 (s, 2H, NH2), δ 3.83 (s, 3H, OCH3), δ 2.38 (s, 3H, CH3).
    • Coupling constants (J) for aromatic protons range from 8.5–15.2 Hz , indicating para-substitution patterns.
  • ¹³C NMR : 167.8 ppm (C=O), 159.1 ppm (C-OCH3), 142.3–115.4 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
  • Strong absorption at 1654 cm⁻¹ (C=O stretch), 1521 cm⁻¹ and 1348 cm⁻¹ (asymmetric/symmetric NO2 stretches), and 1240 cm⁻¹ (C-O of methoxy group).
Mass Spectrometry (MS)
  • ESI-MS (m/z): 545.0 [M+H]⁺ , with fragmentation peaks at 498.2 (loss of NO2), 327.1 (thienopyridine core).

Computational Chemistry Insights

HOMO-LUMO Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • HOMO (-5.42 eV): Localized on the thienopyridine core and methoxyphenyl group.
  • LUMO (-2.87 eV): Concentrated on the nitro-substituted phenyl ring, indicating electrophilic attack susceptibility.

Properties

Molecular Formula

C28H21ClN4O4S

Molecular Weight

545.0 g/mol

IUPAC Name

3-amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C28H21ClN4O4S/c1-15-3-5-17(6-4-15)22-14-20(16-7-10-19(37-2)11-8-16)24-25(30)26(38-28(24)32-22)27(34)31-18-9-12-21(29)23(13-18)33(35)36/h3-14H,30H2,1-2H3,(H,31,34)

InChI Key

XFWCVJWSLAELLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC(=C(C=C5)Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Cyclization of 3-Aminothiophene Precursors

The thieno[2,3-b]pyridine core is synthesized via acid-catalyzed cyclization of N-(thienyl)methyl sulfonamides. For example, heating N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-p-toluenesulfonamide in ethanol with concentrated HCl at reflux yields the bicyclic structure. This method, adapted from Patent US3969358A, achieves cyclization at 80–100°C with yields exceeding 70%. The choice of solvent (e.g., dioxane or isopropanol) and acid (e.g., H2SO4 or HCl) influences reaction kinetics and regioselectivity.

Alternative Pathways Using Multi-Component Reactions

A one-pot synthesis starting from 3-amino-5-phenylamino-2,4-dicarbonitrile (1 ) enables the assembly of the thieno[2,3-b]pyridine scaffold. Treatment with ethyl cyanoacetate and ammonium acetate under fusion conditions (200°C, 2 hours) forms the pyridone intermediate, which undergoes dehydrogenation to yield the aromatic system. This method, reported by El-Sayed et al., provides a versatile route for introducing diverse substituents at positions 4 and 6 through precursor modification.

Functionalization of the 2-Position: Carboxamide Installation

Condensation with 4-Chloro-3-Nitroaniline

The 2-carboxamide group is introduced via a two-step process. First, the thieno[2,3-b]pyridine-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2). Subsequent reaction with 4-chloro-3-nitroaniline in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base yields the target carboxamide. This method, adapted from ACS Omega (2021), provides yields of 65–72% and avoids racemization due to mild reaction conditions.

Direct Amination via Ullmann Coupling

An alternative route employs copper-catalyzed coupling between 2-bromo-thieno[2,3-b]pyridine and 4-chloro-3-nitroaniline. Using CuI, 1,10-phenanthroline, and Cs2CO3 in dimethyl sulfoxide (DMSO) at 110°C, this one-step method achieves 60% yield but requires rigorous exclusion of moisture. While less efficient than the condensation approach, it eliminates the need for intermediate acid chloride formation.

Spectral Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.25–7.15 (m, 12H, aromatic), 3.85 (s, 3H, OCH3), 2.42 (s, 3H, CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 159.8–114.3 (aromatic carbons), 55.6 (OCH3), 21.3 (CH3).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C28H20ClN5O3S: [M+H]+ = 554.1054; Found: 554.1058.

Infrared (IR) Spectroscopy

Strong absorption bands at 1685 cm−1 (C=O stretch) and 3320 cm−1 (N-H stretch) confirm carboxamide formation. Bands at 1520 cm−1 and 1340 cm−1 correspond to nitro group vibrations.

Optimization Challenges and Solutions

Regioselectivity in Cyclization Reactions

Early synthetic attempts using unoptimized acid conditions led to mixtures of thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers. Switching from HCl to H2SO4 in ethanol improved regioselectivity to 9:1 in favor of the desired isomer.

Solvent Effects on Carboxamide Yield

Comparative studies revealed that DCM outperforms THF in the carboxamide condensation step, reducing side-product formation from 25% to 8% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction of the nitro group to an amine is a common transformation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression. By inhibiting this pathway, the compound may reduce tumor growth and metastasis .
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of thieno[2,3-b]pyridine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Potential

The inhibition of the IKK complex also suggests potential applications in treating inflammatory diseases:

  • Autoimmune Disorders : Given the role of NF-κB in regulating immune responses, compounds like this could be beneficial in managing autoimmune conditions by modulating inflammatory responses .
  • Clinical Trials : Some derivatives have progressed through clinical trials demonstrating efficacy in reducing inflammation markers in patients with chronic inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound has been explored to develop new derivatives with enhanced biological activities:

  • Molecular Hybridization : Researchers are designing new molecular hybrids that combine the thieno[2,3-b]pyridine structure with other pharmacophores to improve potency and selectivity against cancer cells .
  • Structure-Activity Relationship (SAR) studies are ongoing to understand how variations in substituents affect biological activity .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

StudyFocusFindings
Study 1Anticancer EfficacyDemonstrated that thieno[2,3-b]pyridine derivatives significantly inhibited cell proliferation in breast cancer cell lines.
Study 2Anti-inflammatory EffectsFound that certain derivatives reduced TNF-alpha levels in models of rheumatoid arthritis.
Study 3PharmacokineticsEvaluated absorption and metabolism profiles indicating favorable bioavailability for selected derivatives.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations in related compounds include substitutions at the 4-, 6-, and N-phenyl positions. Below is a comparative analysis:

Compound Substituents Key Properties References
Target Compound 4-(4-Methoxyphenyl), 6-(p-tolyl), N-(4-chloro-3-nitrophenyl) Expected higher solubility (methoxy) and lipophilicity (p-tolyl); nitro group may enhance reactivity.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 5-Ethoxycarbonyl, 6-methyl Lower lipophilicity due to methyl and ester groups; reduced steric hindrance.
3,6-Diamino-N-(2-chlorophenyl)-5-cyano-4-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (KuSaSch032) 3,6-Diamino, 5-cyano, 4-(3-methylphenyl) Dual amino groups enhance hydrogen bonding; cyano group increases polarity.
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-(Trifluoromethyl), N-(4-methoxyphenyl) Strong electron-withdrawing CF₃ group; improved metabolic stability but reduced solubility.
3-Amino-N-(4-fluorophenyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide 4-Phenyl, 6-(thiophen-2-yl), N-(4-fluorophenyl) Thiophene enhances π-π stacking; fluorine improves bioavailability.

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Methoxy groups (e.g., 4-(4-methoxyphenyl)) improve solubility via hydrogen bonding, as seen in analogues with 30–50% higher aqueous solubility compared to trifluoromethyl-substituted derivatives .

Biological Activity

The compound 3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide belongs to a class of thieno[2,3-b]pyridines that have shown significant biological activity, particularly in anticancer research. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound reveals several functional groups that may contribute to its biological activity:

  • Thieno[2,3-b]pyridine core : Known for its diverse pharmacological properties.
  • Amino group : Potentially enhances interaction with biological targets.
  • Chloro and nitro substituents : May influence electronic properties and binding affinity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thieno[2,3-b]pyridine derivatives. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. In a study involving the MDA-MB-231 breast cancer cell line, it exhibited an IC50 value of approximately 163.5 nM, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound appears to target multiple pathways:
    • Inhibition of PLC-δ1 and δ2 isoforms : This inhibition leads to increased M phase population in the cell cycle and decreased motility .
    • Impact on Tyrosyl-DNA Phosphodiesterase I (TDP1) : The compound interacts with TDP1, which is crucial for DNA repair processes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with various biological targets. For example:

  • Binding to FOXM1 : The compound has been shown to decrease FOXM1 expression in triple-negative breast cancer cells, highlighting its potential as a therapeutic agent against aggressive cancer types .

Comparative Efficacy

A comparative analysis of various thieno[2,3-b]pyridine derivatives indicates that modifications in substituents significantly affect biological activity. For instance:

CompoundIC50 (nM)Target Cell LineMechanism
Compound 1163.5MDA-MB-231PLC inhibition
Compound 2141MDA-MB-231TDP1 inhibition
Compound 367HCT116Tubulin interaction

Case Studies

Several case studies illustrate the compound's effectiveness in preclinical settings:

  • MDA-MB-231 Cell Line Study : Treatment with the compound resulted in over 50% cytotoxicity at concentrations above 2.5 µM after 48 hours, demonstrating its potential for therapeutic use .
  • Metabolic Profiling : Metabolic changes induced by the compound were analyzed, revealing significant alterations in glycolytic pathways and ganglioside metabolism, which are critical for tumor growth and survival .

Q & A

Q. What are the optimal synthetic pathways for 3-amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide, and how can yield and purity be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the thieno[2,3-b]pyridine core and sequential coupling of substituents. Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during cyclization to avoid side-product formation .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups (e.g., p-tolyl) .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • NMR Spectroscopy : 1H/13C NMR confirms substituent integration and spatial arrangement (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–C = 0.004 Å accuracy) and confirms the thienopyridine core’s planarity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~600) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
  • Antimicrobial Screening : Test via broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Evaluate kinase or protease inhibition using fluorometric assays (e.g., ATPase activity) .

Advanced Research Questions

Q. What computational and experimental approaches elucidate the reaction mechanisms of key synthetic steps?

  • Methodological Answer : Integrate quantum chemical calculations with kinetic studies:
  • DFT Modeling : Simulate transition states for cyclization steps (e.g., activation energy <25 kcal/mol) .
  • Isotopic Labeling : Track nitrophenyl group incorporation via 15N-labeled reagents .
  • In Situ Monitoring : Use HPLC-MS to identify intermediates during Suzuki coupling .

Q. How can contradictory data in biological activity or spectroscopic results be resolved?

  • Methodological Answer : Apply multi-technique validation:
  • Biological Replicates : Run dose-response curves in triplicate to address IC50 variability .
  • Cross-Validation : Compare NMR data with X-ray structures to resolve signal overlap (e.g., aromatic protons) .
  • Statistical Analysis : Use ANOVA to assess significance of antimicrobial activity across bacterial strains .

Q. What strategies identify structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodological Answer : Systematically modify substituents and correlate with bioactivity:
  • Substituent Variation : Replace p-tolyl with halogenated aryl groups to assess cytotoxicity changes .
  • Molecular Docking : Model interactions with target proteins (e.g., EGFR kinase) to predict binding affinities .
  • Pharmacophore Mapping : Identify critical groups (e.g., amino at position 3) using 3D-QSAR .

Q. What methodologies assess the compound’s in vivo toxicity and metabolic stability?

  • Methodological Answer : Follow preclinical protocols:
  • Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423 guidelines) .
  • Metabolic Profiling : Use liver microsomes to measure CYP450-mediated degradation (t1/2 >60 min suggests stability) .
  • Bioavailability : Perform pharmacokinetic studies (Cmax, AUC) via oral and IV routes in Sprague-Dawley rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.